molecular formula C5H4F8O B1466415 1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether CAS No. 1309602-06-9

1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether

Cat. No.: B1466415
CAS No.: 1309602-06-9
M. Wt: 232.07 g/mol
InChI Key: ZECYXTJLYXGPOQ-UHFFFAOYSA-N
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Description

1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether is a fluorinated organic compound with the chemical formula C5H4F8O. This compound is known for its unique properties, including high thermal stability, low toxicity, and excellent chemical resistance. It is often used in various industrial and scientific applications due to these characteristics.

Biochemical Analysis

Biochemical Properties

1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, particularly cytochrome P450 2E1, which is involved in the metabolism of xenobiotics and endogenous compounds . The interaction with cytochrome P450 2E1 leads to the formation of inorganic fluoride and formaldehyde, indicating its role in oxidative metabolism . Additionally, this compound’s interaction with other biomolecules, such as proteins and lipids, can influence its biochemical properties and reactivity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are noteworthy. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to alterations in the expression of genes involved in oxidative stress response and detoxification pathways . Furthermore, it can impact cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to the active site of cytochrome P450 2E1, leading to the formation of reactive intermediates that can further interact with cellular components . This binding interaction results in enzyme inhibition or activation, depending on the specific context and concentration of the compound. Additionally, changes in gene expression are mediated through the activation of transcription factors involved in stress response pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound exhibits high stability under standard conditions, but it can undergo degradation when exposed to strong oxidizing agents . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained alterations in gene expression and enzyme activity . These temporal effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and limited biochemical effects . At higher doses, it can induce toxic effects, including oxidative stress, cellular damage, and alterations in metabolic pathways . Threshold effects have been observed, where a certain concentration of the compound is required to elicit significant biochemical and cellular responses.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of inorganic fluoride and formaldehyde as primary metabolites . These metabolic pathways are crucial for the detoxification and elimination of the compound from the body. Additionally, the interaction with metabolic enzymes can influence the flux of metabolites and the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound can accumulate in lipid-rich compartments due to its lipophilic nature, affecting its localization and bioavailability . The distribution within tissues can also be influenced by factors such as blood flow, tissue affinity, and the presence of binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily within the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The activity and function of the compound can be influenced by its subcellular localization, as it interacts with organelle-specific enzymes and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether can be synthesized through the reaction of hexafluoropropylene oxide with difluoroethanol. The reaction typically occurs under controlled conditions, including specific temperatures and pressures, to ensure high yield and purity. The general reaction scheme is as follows:

CF3CFHCF2O+CH2CF2OHCF3CFHCF2OCH2CF2H\text{CF}_3\text{CFHCF}_2\text{O} + \text{CH}_2\text{CF}_2\text{OH} \rightarrow \text{CF}_3\text{CFHCF}_2\text{OCH}_2\text{CF}_2\text{H} CF3​CFHCF2​O+CH2​CF2​OH→CF3​CFHCF2​OCH2​CF2​H

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and purification to achieve the desired product quality. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols or acids.

    Reduction: Reduction reactions can convert it into less fluorinated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce various ether derivatives .

Scientific Research Applications

1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,3,3,3-Hexafluoropropyl 2,2,2-trifluoroethyl ether
  • 1,1,1,3,3,3-Hexafluoro-2-propanol
  • 1,1,2,3,3,3-Hexafluoropropyl methyl ether

Uniqueness

1,1,1,2,3,3-Hexafluoropropyl-2,2-difluoroethyl ether stands out due to its specific combination of fluorine atoms, which imparts unique chemical and physical properties. Compared to similar compounds, it offers a balance of high thermal stability, low toxicity, and excellent chemical resistance, making it suitable for a broader range of applications .

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-1,1,2,3,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F8O/c6-2(7)1-14-5(12,13)3(8)4(9,10)11/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECYXTJLYXGPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)OC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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